![molecular formula C12H16F3NO4 B13204357 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)
2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl group, a trifluoromethyl group, and an azabicyclohexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The azabicyclohexane core provides a rigid framework that can interact with enzymes and other proteins, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H16F3NO4 |
|---|---|
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-6(9(17)18)4-5-7(8(5)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
AYEFRRLUMIYRFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
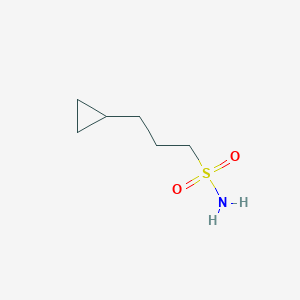
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
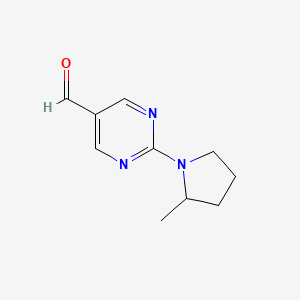
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)
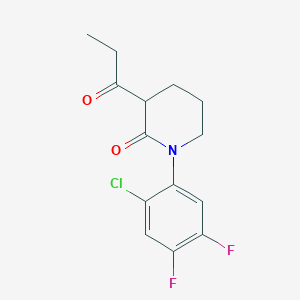
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B13204313.png)
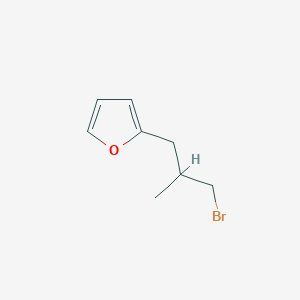

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
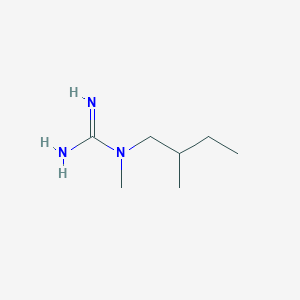
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
